Phaseoloidin

Description

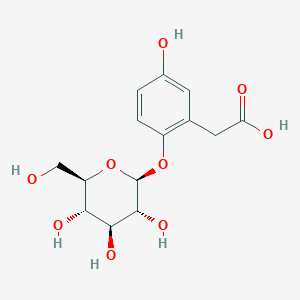

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYXXNAFZRZAM-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347824 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118555-82-1 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phaseoloidin: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseoloidin, a naturally occurring homogentisic acid glucoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its modulation of cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental and signaling workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the systematic IUPAC name 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid, is a glucoside that has been identified in various plant species, including Entada phaseoloides and Nicotiana attenuata.[1][2] Its structure combines a homogentisic acid moiety with a glucose molecule. The presence of multiple hydroxyl groups and a carboxylic acid function suggests a range of potential chemical interactions and biological activities. This guide aims to consolidate the current scientific knowledge on this compound to support further research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in experimental settings. While a comprehensive experimental dataset is not fully available in the literature, the following tables summarize the known and predicted properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | [3] |

| Molecular Weight | 330.29 g/mol | [3] |

| CAS Number | 118555-82-1 | [3] |

| Predicted pKa | 4.04 ± 0.10 | |

| Appearance | Not explicitly reported | |

| Melting Point | Not explicitly reported |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (302.76 mM) | May require ultrasonication to fully dissolve. |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific peak assignments are not fully detailed in the available literature. General regions for protons on the glucose and homogentisic acid moieties can be predicted. |

| ¹³C NMR | Specific peak assignments are not fully detailed in the available literature. |

| Mass Spectrometry | The fragmentation pattern can be predicted to involve the loss of the glucose moiety (162 Da) and subsequent fragmentation of the homogentisic acid aglycone. |

| UV-Vis Spectroscopy | Absorption maxima are expected for the phenolic chromophore, though specific values for pure this compound are not widely reported. |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl groups), C=O (carboxylic acid), C-O (ether and alcohol), and aromatic C=C bonds are expected. |

Experimental Protocols

The isolation and purification of this compound are critical steps for obtaining a high-purity sample for research. The following protocol is based on a successful method utilizing high-speed countercurrent chromatography (HSCCC).

Extraction of this compound from Entada phaseoloides

This protocol outlines the optimal conditions for extracting this compound from its natural source.

Workflow for this compound Extraction

Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating and purifying natural products.

Methodology:

-

Solvent System: A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) is prepared and equilibrated.

-

HSCCC Instrument Setup: The HSCCC column is first filled with the upper phase (stationary phase).

-

Sample Loading: The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

Elution: The lower phase (mobile phase) is pumped through the column in a head-to-tail elution mode at a defined flow rate.

-

Fraction Collection: Eluted fractions are collected and monitored for the presence of this compound, typically using thin-layer chromatography or HPLC.

-

Isolation and Analysis: Fractions containing pure this compound are combined, and the solvent is evaporated. The purity of the isolated compound is then assessed using analytical techniques such as HPLC.

HSCCC Purification Workflow

Biological Activity and Signaling Pathways

Recent studies suggest that this compound exhibits biological activities, including anti-diabetic and anti-inflammatory effects. The primary mechanism of action appears to involve the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Modulation of the AMPK Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways (like gluconeogenesis and protein synthesis) and the activation of catabolic pathways (like fatty acid oxidation and autophagy).

Extracts from Entada phaseoloides containing this compound have been shown to suppress hepatic gluconeogenesis through the activation of the AMPK signaling pathway.[1][4] Furthermore, there is evidence to suggest that this compound can activate the AMPK/mTOR pathway.[1] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn modulates their activity. One key downstream effector of AMPK is the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and proliferation. By activating AMPK, this compound can lead to the inhibition of the mTORC1 complex, a key step in initiating autophagy.

Proposed Signaling Pathway of this compound

Conclusion

This compound is a promising natural product with demonstrated biological activity related to the AMPK signaling pathway. This guide has provided a summary of its known physicochemical properties and a detailed protocol for its purification. Further research is warranted to fully elucidate its spectral characteristics, determine a precise melting point, and expand upon its mechanisms of action at the molecular level. The information presented herein serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Unveiling the Natural Reserves of Phaseoloidin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Phaseoloidin, a homogentisic acid glucoside with noted biological activities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current scientific knowledge on the primary plant sources, quantitative data, and detailed experimental protocols for the extraction and isolation of this compound.

Executive Summary

This compound has been identified in two principal natural sources: the seeds of Entada phaseoloides and the foliar trichomes of Nicotiana attenuata. In Entada phaseoloides, it is one of several bioactive compounds, while in Nicotiana attenuata, it serves as a key defensive metabolite against herbivores. This guide details the methodologies for extracting and purifying this compound from these sources and presents the available quantitative data to inform research and development efforts. While the direct signaling pathways of this compound are still under investigation, this document provides context on related compounds and their known cellular interactions.

Primary Natural Sources of this compound

This compound has been successfully isolated from two distinct plant species, indicating its specialized role in their respective biochemistries.

-

Entada phaseoloides : This large woody climber, also known as the St. Thomas bean, harbors this compound within its seeds. The seeds of E. phaseoloides are a rich source of various secondary metabolites, including saponins and other phenolic compounds, alongside this compound.[1][2][3]

-

Nicotiana attenuata : Commonly known as coyote tobacco, this plant produces this compound in its glandular trichomes as a defense mechanism.[4] It is considered one of the major secondary metabolites in these trichomes, alongside nicotine, and plays a significant role in protecting the plant from lepidopteran herbivores.[4]

Quantitative Analysis of this compound

The concentration of this compound can vary between its natural sources. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Method of Quantification | Reported Yield/Concentration | Reference |

| Entada phaseoloides | Seeds (Crude Extract) | High-Speed Countercurrent Chromatography (HSCCC) | 38.79 mg from 500 mg of crude extract | [5] |

| Nicotiana attenuata | Trichomes | ¹H NMR | A major secondary metabolite | [4] |

Experimental Protocols

Extraction and Purification of this compound from Entada phaseoloides Seeds

A robust method for the preparative separation and purification of this compound from the crude extract of Entada phaseoloides has been developed using High-Speed Countercurrent Chromatography (HSCCC).[5]

4.1.1 Optimized Extraction Conditions

-

Extraction Temperature: 65°C

-

Solid-to-Liquid Ratio: 1:15 (g/mL)

-

Ethanol Concentration: 40%

-

Extraction Time: 2.5 hours

4.1.2 HSCCC Purification Protocol

-

Two-Phase Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v)

-

Elution Mode: Head-to-tail

-

Purity Achieved: 99.3%

-

Recovery Rate: 98.1%

Analysis of this compound from Nicotiana attenuata Trichomes

The analysis of this compound in N. attenuata trichomes has been primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy on intact trichomes. A detailed protocol for large-scale extraction and quantification is not as well-defined as for E. phaseoloides.

4.2.1 General Analytical Approach

-

Trichome Isolation: Glandular trichomes are mechanically isolated from the leaf surface.

-

Sample Preparation: Isolated trichomes are prepared for NMR analysis, often by direct dissolution in a deuterated solvent.

-

¹H NMR Analysis: ¹H NMR spectroscopy is used to identify and relatively quantify this compound by comparing its characteristic signals to those of other metabolites like nicotine.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is a homogentisic acid glucoside. Its biosynthesis originates from the shikimate pathway, with phenylalanine and tyrosine serving as precursors to homogentisic acid. The final step involves the glucosylation of homogentisic acid.[6]

Interaction with Signaling Pathways

The direct signaling pathways modulated by pure this compound are not yet fully elucidated. However, related research provides some context:

-

AMPK Signaling Pathway: A study on the total saponin extract of Entada phaseoloides demonstrated the suppression of hepatic gluconeogenesis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] It is important to note that this effect is attributed to the total saponin extract and not specifically to this compound. Further research is required to determine if this compound contributes to this activity.

-

General Flavonoid Interactions: As a phenolic compound, this compound belongs to a class of molecules known to interact with various cellular signaling pathways. Flavonoids, in general, can modulate pathways such as PI3K/Akt, MAPK, and PKC, which are crucial for cell survival and proliferation.[9] The specific interactions of this compound within these pathways remain a key area for future investigation.

Conclusion

This compound is a naturally occurring compound with established sources in Entada phaseoloides and Nicotiana attenuata. This guide provides the foundational knowledge for its extraction, purification, and analysis. While quantitative data is still emerging, particularly for N. attenuata, the detailed protocols for E. phaseoloides offer a clear path for obtaining high-purity this compound for further study. The elucidation of its specific signaling pathways is a promising frontier for research, with initial clues pointing towards potential involvement in metabolic regulation. This document serves as a valuable resource for scientists aiming to explore the therapeutic and biological potential of this compound.

References

- 1. davidpublisher.com [davidpublisher.com]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a homogentisic acid glucoside from Nicotiana attenuata trichomes, contributes to the plant's resistance against lepidopteran herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Entada phaseoloides extract suppresses hepatic gluconeogenesis via activation of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Phaseoloidin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phaseoloidin, a naturally occurring homogentisic acid glucoside, has garnered scientific interest for its diverse biological activities. Initially discovered in the seeds of the climbing shrub Entada phaseoloides, this compound has since been identified in other plant species and investigated for its antioxidant, anti-herbivore, and anti-cancer properties. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, a summary of quantitative data, and an exploration of its known molecular signaling pathways.

Discovery and History

This compound was first isolated from the seeds of Entada phaseoloides (L.) Merr., a plant used in traditional medicine.[1] The structure of this compound was elucidated in 1988 as homogentisic acid 2-O-β-D-glucopyranoside through chemical and spectral analysis.[2] This initial discovery laid the groundwork for future investigations into its chemical properties and biological functions. Subsequently, this compound was also identified as a significant secondary metabolite in the trichomes of Nicotiana attenuata, where it plays a role in the plant's defense against lepidopteran herbivores.[3][4]

Chemical and Physical Properties

-

Molecular Formula: C₁₄H₁₈O₉[5]

-

Molecular Weight: 330.29 g/mol [5]

-

IUPAC Name: 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid[5]

-

CAS Number: 118555-82-1[5]

Experimental Protocols

Classical Isolation and Purification Protocol

This protocol is based on the methods described in the original discovery and subsequent characterizations of this compound.

3.1.1. Extraction:

-

Air-dry and powder the seeds of Entada phaseoloides.

-

Defat the powdered seeds by extraction with petroleum ether using a maceration method.

-

Extract the defatted powder with 70% ethanol at room temperature.

-

Concentrate the ethanolic extract under reduced pressure to yield a crude extract.

3.1.2. Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions by thin-layer chromatography (TLC) on silica gel.

3.1.3. Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Combine fractions containing this compound based on TLC analysis.

-

Perform a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC).

Optimized High-Speed Countercurrent Chromatography (HSCCC) Protocol

A more recent and efficient method for the purification of this compound has been developed using HSCCC.[2]

3.2.1. Optimized Extraction:

-

Mix the powdered plant material with 40% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

-

Extract for 2.5 hours at a temperature of 65°C.[2]

-

Filter and concentrate the extract to obtain the crude material for HSCCC.

3.2.2. HSCCC Separation:

-

Use a two-phase solvent system composed of n-butanol-acetic acid-water (4:1:5, v/v/v).[2]

-

Perform the separation in head-to-tail elution mode.

-

Monitor the fractions and collect those containing pure this compound.

Quantitative Data

The following table summarizes the quantitative data from the optimized HSCCC purification of this compound from 500 mg of crude extract of Entada phaseoloides.[2]

| Parameter | Value |

| Yield | 38.79 mg |

| Purity | 99.3% |

| Recovery | 98.1% |

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with recent research shedding light on its molecular mechanisms, particularly in cancer biology.

Antioxidant Activity

Studies have demonstrated that this compound possesses the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals and hydroxyl free radicals, indicating its potential as a natural antioxidant.[2]

Anti-Herbivore Activity

In Nicotiana attenuata, this compound contributes to the plant's defense against herbivores.[3] Ingestion of this compound has been shown to negatively impact the performance of lepidopteran larvae, such as Manduca sexta and Spodoptera littoralis.[3]

Anti-Cancer Activity and Apoptotic Signaling Pathway

Recent investigations have revealed that this compound exhibits anti-cancer activity, specifically against human hepatocellular carcinoma (HepG2) cells. The underlying mechanism involves the induction of apoptosis through the intrinsic pathway.

This compound treatment leads to an increase in the Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane. This, in turn, triggers the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound induces the cleavage of caspase-3, which then cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.

Below is a diagram illustrating the proposed apoptotic signaling pathway induced by this compound in cancer cells.

Caption: Intrinsic apoptotic pathway induced by this compound.

Future Perspectives

The diverse biological activities of this compound, particularly its anti-cancer properties, make it a promising candidate for further research and development. Future studies should focus on elucidating its efficacy and safety in preclinical and clinical settings. Additionally, exploring its potential synergistic effects with existing chemotherapeutic agents could open new avenues for cancer treatment. Further investigation into its antioxidant and anti-herbivore mechanisms could also lead to applications in the food and agricultural industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-cancer activity of Homogentisic acid 2-O-I-D-glucoside (this compound) and Exploration of its underlying Molecular mechanism - ProQuest [proquest.com]

- 3. Optimization, extraction, and purification of three bioactive compounds from Entada phaseoloides by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Homogentisic Acid | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis of Phaseoloidin in Nicotiana attenuata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Phaseoloidin, a key secondary metabolite found in the glandular trichomes of Nicotiana attenuata. This document details the biosynthetic pathway, the influence of signaling molecules, quantitative data representation, and comprehensive experimental protocols relevant to the study of this compound.

Introduction

This compound is a homogentisic acid glucoside that plays a significant role in the defense mechanisms of Nicotiana attenuata against herbivores.[1] It is primarily synthesized and stored in the glandular trichomes on the leaf surface. Understanding the biosynthesis of this compound is crucial for developing novel strategies in crop protection and for potential applications in drug development due to the bioactivity of related phenolic compounds.

Biosynthesis Pathway of this compound

The biosynthesis of this compound in Nicotiana attenuata is a multi-step process that originates from the amino acid L-tyrosine. The pathway can be divided into two main parts: the formation of the homogentisic acid (HGA) backbone and its subsequent glycosylation.

Part 1: Formation of Homogentisic Acid (HGA)

The initial steps of the pathway leading to HGA are well-established in plants.

-

Transamination of L-Tyrosine: The pathway begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase (TAT) .

-

Conversion to Homogentisic Acid: 4-hydroxyphenylpyruvate is then converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This is a key step in the pathway.

Part 2: Glycosylation of Homogentisic Acid

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to homogentisic acid.

-

Glucosylation: Homogentisic acid is glucosylated to form this compound. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. While the specific UGT responsible for this step in N. attenuata has not been definitively identified, it is a critical enzymatic reaction for the formation of the final product.

Regulation by Jasmonate Signaling

The production of this compound, like many other defense-related secondary metabolites in Nicotiana attenuata, is regulated by the jasmonate signaling pathway. Herbivore attack or wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

The JA-Ile signal is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes encoding biosynthetic enzymes involved in secondary metabolism, including those in the this compound pathway. This signaling cascade results in an increased production of this compound in the glandular trichomes, enhancing the plant's defense capabilities.

References

The Biological Activities of Phaseoloidin: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Potential of a Promising Natural Glucoside

Phaseoloidin, a homogentisic acid glucoside, is a natural compound that has garnered significant interest within the scientific community for its diverse biological activities. Primarily isolated from plants of the Entada genus, its potential as a therapeutic agent is an active area of investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-cancer and neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into its mechanisms of action.

Anti-Cancer Activity

The most extensively studied biological activity of this compound is its potent anti-cancer effect, particularly against hepatocellular carcinoma. Research has demonstrated that this compound induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effect of this compound has been quantified in human hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for this compound.

| Cell Line | Compound | IC50 Value (µM) | Citation |

| HepG2 | This compound | 47.44 | [1] |

Mechanism of Action: Induction of Apoptosis

This compound triggers a cascade of events leading to programmed cell death in cancer cells. The proposed mechanism involves the following key steps:

-

Induction of Oxidative Stress: this compound treatment leads to a dose-dependent increase in intracellular ROS levels. This surge in ROS disrupts cellular homeostasis and triggers downstream apoptotic signaling.

-

Mitochondrial Dysfunction: The elevated ROS levels cause a breakdown of the mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis.

-

Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade. Specifically, this compound treatment results in the cleavage and activation of caspase-3, a key executioner caspase.

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and ensures that the cell does not repair the DNA damage associated with the apoptotic process.

Signaling Pathway: this compound-Induced Apoptosis in HepG2 Cells

References

The Role of Phaseoloidin in Plant-Herbivore Interactions: A Technical Guide

An In-depth Examination of a Key Defensive Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin, a homogentisic acid glucoside, has emerged as a significant player in the chemical defense arsenal of certain plants against herbivorous insects. Initially identified in the seeds of Entada phaseoloides, its discovery in the glandular trichomes of Nicotiana attenuata has provided a valuable model system for studying its role in plant-herbivore interactions.[1] This technical guide synthesizes the current understanding of this compound, detailing its effects on herbivores, the signaling pathways that regulate its production, and the experimental protocols used to investigate its function. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, plant science, and those involved in the discovery of novel insecticidal compounds.

Chemical Profile and Plant Sources

This compound is structurally identified as homogentisic acid 2-O-β-D-glucopyranoside.[1] Its chemical properties are summarized below:

-

Molecular Formula: C₁₄H₁₈O₉

-

Molecular Weight: 330.29 g/mol

-

IUPAC Name: 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid

While first isolated from the seeds of the legume Entada phaseoloides, a significant ecological role for this compound has been elucidated in the wild tobacco plant, Nicotiana attenuata. In this species, this compound is a major secondary metabolite found within the glandular trichomes on the leaf surface, alongside nicotine.[1]

Effects of this compound on Herbivores

This compound has demonstrated significant negative effects on the performance of lepidopteran herbivores. Artificial diet feeding bioassays have been instrumental in quantifying these effects.

Quantitative Data on Herbivore Performance

The following table summarizes the key quantitative findings from studies investigating the impact of this compound on two major lepidopteran pests of Nicotiana attenuata: the generalist herbivore Spodoptera littoralis (African cotton leafworm) and the specialist Manduca sexta (tobacco hornworm).

| Herbivore Species | This compound Concentration in Diet | Observed Effects | Reference |

| Spodoptera littoralis | 0.16 µg/mg | ~55% decrease in larval growth compared to control diet. This effect was marginally more pronounced than the growth reduction caused by a similar concentration of nicotine (~45%). | [2] |

| Manduca sexta | 0.16 µg/mg | Negative influence on caterpillar performance, though less pronounced than the effect on S. littoralis. | [2] |

These findings highlight the potent anti-herbivore properties of this compound, particularly against generalist insects that may not have evolved specific detoxification mechanisms for this compound.

Biosynthesis and Regulation of this compound

The production of this compound is intricately linked to the plant's defense signaling network, primarily the jasmonate pathway.

Biosynthesis of Homogentisic Acid

This compound is a glucoside of homogentisic acid. The biosynthesis of homogentisic acid proceeds via the catabolism of the amino acid tyrosine. The key steps involve the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then acted upon by 4-hydroxyphenylpyruvate dioxygenase to form homogentisic acid. This precursor is then glucosylated to form this compound, a process that likely serves to stabilize the compound and facilitate its storage in the trichomes.

Regulation by Jasmonate Signaling

Herbivory by insects like Manduca sexta triggers a rapid signaling cascade in Nicotiana attenuata, leading to the production of defensive secondary metabolites. This response is primarily mediated by jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The binding of JA-Ile to its receptor, COI1, initiates a signaling cascade that results in the transcriptional activation of genes involved in the biosynthesis of defense compounds, including those in the pathway leading to this compound.

Below is a diagram illustrating the generalized jasmonate signaling pathway activated by herbivory, leading to the production of secondary metabolites.

Experimental Protocols

The study of this compound's role in plant-herbivore interactions relies on a set of key experimental procedures. Detailed methodologies for the most critical of these are provided below.

Artificial Diet Feeding Bioassay

This protocol is adapted from methodologies used to assess the impact of plant secondary metabolites on lepidopteran larvae.

1. Diet Preparation:

- Prepare a standard artificial diet for the specific herbivore species (e.g., a wheat germ-based diet for Spodoptera littoralis).

- While the diet is still liquid and has cooled to approximately 50-60°C, add the experimental compound.

- For the control group, add an equivalent volume of the solvent used to dissolve the this compound.

- For the treatment group, add the this compound solution to achieve the desired final concentration (e.g., 0.16 µg/mg).

- Thoroughly mix the diet to ensure even distribution of the compound.

- Dispense the diet into individual rearing containers and allow it to solidify.

2. Insect Rearing and Acclimation:

- Use neonate or early instar larvae of a consistent age and size for the experiment.

- Rear larvae on the control diet for a short period before the start of the experiment to acclimate them.

3. Experimental Procedure:

- Individually place larvae in the rearing containers with either the control or this compound-containing diet.

- Maintain the larvae under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

- Monitor the larvae daily and record key parameters.

4. Data Collection and Analysis:

- Measure larval weight at regular intervals (e.g., every 24 or 48 hours).

- Record the time to pupation and adult emergence.

- Record any mortality.

- At the end of the feeding period, the remaining diet can be dried and weighed to calculate consumption.

- Statistically analyze the data (e.g., using t-tests or ANOVA) to compare the performance of larvae on the control and treatment diets.

Extraction and Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the extraction and quantification of phenolic glucosides like this compound from plant tissue.

1. Sample Preparation:

- Harvest plant tissue (e.g., leaves with trichomes) and immediately freeze in liquid nitrogen to quench metabolic activity.

- Lyophilize the tissue to remove water.

- Grind the dried tissue to a fine powder.

2. Extraction:

- Weigh a precise amount of the powdered tissue (e.g., 100 mg).

- Add a suitable extraction solvent, such as 80% methanol in water.

- Sonciate the sample for a defined period (e.g., 30 minutes) to facilitate cell lysis and extraction.

- Centrifuge the sample to pellet the solid debris.

- Collect the supernatant containing the extracted metabolites.

- For quantitative analysis, it may be necessary to perform a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.

3. HPLC-DAD Analysis:

- Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD).

- Column: A reversed-phase C18 column is typically used for the separation of phenolic compounds.

- Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- Gradient Program: The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

- Detection: The DAD is set to monitor a range of wavelengths, with a specific wavelength selected for the quantification of this compound based on its UV absorbance maximum.

- Quantification: A calibration curve is generated using a pure standard of this compound at known concentrations. The peak area of this compound in the plant extract is then compared to the calibration curve to determine its concentration in the original sample.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Plant Metabolomics in Herbivore Defense Studies

The following diagram illustrates a typical workflow for a metabolomics study aimed at identifying changes in a plant's chemical profile in response to herbivory.

References

Preliminary Studies on the Anti-Complement Activity of Phaseoloidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseoloidin, a homogentisic acid glucoside predominantly found in Entada phaseoloides, has emerged as a compound of interest for its potential immunomodulatory properties, specifically its anti-complement activity. This technical guide provides a comprehensive overview of the preliminary research into this compound's ability to inhibit the complement system, a critical component of the innate immune response. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on related compounds from Entada phaseoloides and outlines detailed experimental protocols for the evaluation of anti-complement activity. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to aid in the understanding and future investigation of this compound as a potential therapeutic agent.

Introduction to this compound and the Complement System

This compound is a naturally occurring glucoside of homogentisic acid.[1] It is primarily isolated from the seeds of Entada phaseoloides, a plant used in traditional medicine for various ailments.[1][2] The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory process. It can be activated through three main pathways: the classical, alternative, and lectin pathways. Dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Emerging evidence suggests that certain natural products, including compounds from Entada phaseoloides, can modulate complement activity.[2][3][4] Notably, studies have indicated that while this compound itself possesses anti-complement properties, its aglycone, homogentisic acid, exhibits enhanced inhibitory effects, suggesting a role of metabolic transformation in its bioactivity.[1]

Quantitative Data on Anti-Complement Activity

Table 1: Anti-Complement Activity of Flavonoids from Entada phaseoloides

| Compound | Pathway(s) Inhibited | Activity |

| Quercetin | Classical & Alternative | Dose-dependent inhibition |

| Luteolin | Classical & Alternative | Dose-dependent inhibition |

| Apigenin | Classical & Alternative | Dose-dependent inhibition |

| Galangin | Classical & Alternative | Dose-dependent inhibition |

| (+)-Dihydrokaempferol | Classical & Alternative | Dose-dependent inhibition |

| (-)-Epicatechin | Classical & Alternative | Dose-dependent inhibition |

| (+)-Catechin | Classical & Alternative | Dose-dependent inhibition |

| Naringenin | Classical & Alternative | Dose-dependent inhibition |

Source: Adapted from studies on flavonoids from Entada phaseoloides.[3][4]

A key study highlighted that the aglycones of this compound (homogentisic acid) and entadamide A, after metabolism by human fecal microflora, showed enhanced anti-complement effects in a hemolysis assay compared to their parent glycosides.[1] This suggests that in vivo efficacy may be greater than what is observed with the parent compound in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-complement activity of compounds like this compound.

Hemolytic Assay for Classical and Alternative Pathway Inhibition

This assay is a fundamental method for quantifying the activity of the complement system by measuring the lysis of antibody-sensitized erythrocytes.

Objective: To determine the concentration of this compound required to inhibit 50% of the hemolytic activity of the classical pathway (CH50) and the alternative pathway (APH50).

Materials:

-

This compound (test compound)

-

Normal Human Serum (NHS) as a source of complement

-

Sheep Red Blood Cells (sRBCs)

-

Rabbit anti-sRBC antibody (hemolysin)

-

Gelatin Veronal Buffer (GVB) containing Ca²⁺ and Mg²⁺ (GVB²⁺) for the classical pathway

-

Gelatin Veronal Buffer containing Mg²⁺ and EGTA (GVB-Mg-EGTA) for the alternative pathway

-

Phosphate Buffered Saline (PBS)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

Classical Pathway (CH50):

-

Sensitization of sRBCs: Wash sRBCs with PBS and sensitize them by incubation with an optimal concentration of hemolysin in GVB²⁺ at 37°C for 30 minutes.

-

Preparation of Reagents: Prepare serial dilutions of this compound in GVB²⁺. Dilute NHS in GVB²⁺ to a concentration that causes submaximal hemolysis.

-

Assay Procedure:

-

To each well of a 96-well plate, add the diluted NHS.

-

Add the various concentrations of this compound or vehicle control.

-

Add the sensitized sRBCs.

-

Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

-

-

Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 412 nm to quantify the released hemoglobin.

-

Controls: Include a 100% lysis control (sRBCs in distilled water) and a 0% lysis control (sRBCs in GVB²⁺).

-

Calculation: Calculate the percentage of hemolysis for each this compound concentration and determine the CH50 value.

Alternative Pathway (APH50):

-

Preparation of Reagents: Prepare serial dilutions of this compound in GVB-Mg-EGTA. Dilute NHS in the same buffer.

-

Assay Procedure:

-

To each well of a 96-well plate, add the diluted NHS.

-

Add the various concentrations of this compound or vehicle control.

-

Add unsensitized rabbit red blood cells (or sRBCs, depending on the protocol).

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Measurement and Calculation: Follow the same procedure as for the classical pathway to determine the APH50 value.

Complement Fixation Test

This test determines the ability of a substance to "fix" or consume complement when an antigen-antibody reaction occurs.

Objective: To assess if this compound interferes with the complement fixation process.

Materials:

-

This compound

-

Antigen and corresponding antibody

-

Normal Human Serum (or guinea pig serum) as a complement source

-

Sensitized sheep red blood cells (indicator system)

-

Veronal buffered saline

Protocol:

-

Test System: In a series of tubes, mix the antigen, a specific dilution of the antibody, and a standardized amount of complement. Add varying concentrations of this compound to these tubes.

-

Incubation: Incubate the tubes at 4°C overnight or at 37°C for 1 hour to allow for complement fixation.

-

Indicator System: Add sensitized sRBCs to each tube.

-

Second Incubation: Incubate at 37°C for 30 minutes.

-

Observation: Observe the degree of hemolysis. Inhibition of hemolysis indicates that the complement was consumed in the initial reaction, suggesting that this compound did not interfere. Hemolysis indicates that complement was not fixed, which could be due to this compound's inhibitory effect on the antigen-antibody-complement complex formation.

Visualizations: Signaling Pathways and Workflows

Complement Activation Pathways

The following diagram illustrates the three main pathways of complement activation, highlighting the central role of C3 convertase.

Caption: Overview of the Classical, Lectin, and Alternative Complement Pathways.

Experimental Workflow for Hemolytic Assay

This diagram outlines the key steps involved in performing a hemolytic assay to test for anti-complement activity.

Caption: Workflow for the determination of anti-complement activity using a hemolytic assay.

Conclusion and Future Directions

The preliminary evidence, primarily derived from studies on related compounds and the aglycone of this compound, suggests that this compound is a promising candidate for further investigation as a complement inhibitor. Its natural origin and the enhanced activity of its metabolite warrant a more in-depth examination of its mechanism of action and therapeutic potential.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of pure this compound and its aglycone, homogentisic acid, on the classical and alternative complement pathways.

-

Mechanism of Action: Identifying the specific protein targets of this compound within the complement cascade (e.g., C1q, C3/C5 convertases).

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of complement-mediated diseases.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its anti-complement activity and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers embarking on the study of this compound's immunomodulatory effects. The provided protocols and diagrams are intended to facilitate the design and execution of robust experiments to elucidate the full potential of this natural compound.

References

Literature Review on Homogentisic Acid Glucosides: A Notable Absence in Current Research

For Researchers, Scientists, and Drug Development Professionals.

Initial research into the topic of homogentisic acid glucosides reveals a significant gap in the existing scientific literature. Despite a thorough investigation into their natural occurrence, chemical and biological synthesis, and potential biological activities, there is a conspicuous absence of specific data, quantitative analysis, or detailed experimental protocols for this particular class of compounds. This technical guide, therefore, serves to summarize the current state of knowledge on the parent compound, homogentisic acid (HGA), and explores the theoretical potential for the existence and synthesis of its glucosides based on general knowledge of phenolic acid glycosylation.

Homogentisic acid is a phenolic acid intermediate in the metabolic pathway of aromatic amino acids, specifically tyrosine and phenylalanine.[1][2] While HGA itself is found in some natural sources, such as the honey of the strawberry tree (Arbutus unedo) and certain microorganisms like Xanthomonas campestris and Yarrowia lipolytica, there are no readily available reports of its existence in a glycosylated form in nature.[1][2]

The primary focus of research on homogentisic acid has been its pathological role in the rare genetic disorder alkaptonuria. This condition arises from a deficiency in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of HGA in the body.[1] This accumulation results in a characteristic darkening of the urine upon exposure to air and can lead to ochronosis, a bluish-black pigmentation of connective tissues, and debilitating arthritis.[1]

Potential for Synthesis of Homogentisic Acid Glucosides

While no specific synthesis of homogentisic acid glucosides has been documented, the enzymatic glycosylation of other phenolic compounds is a well-established field of study.[3][4][5] This suggests that the synthesis of HGA glucosides is theoretically feasible.

Enzymatic Synthesis

The primary methods for enzymatic glycosylation involve the use of glycosyltransferases and glycosidases.[4]

-

Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule like a phenolic acid. This method is highly specific and is the common route for glycoside biosynthesis in nature.[4]

-

Glycosidases: While these enzymes typically hydrolyze glycosidic bonds, the reverse reaction, known as transglycosylation, can be exploited for the synthesis of glycosides under specific reaction conditions.[4]

The enzymatic synthesis of a structurally related compound, hydroquinone-alpha-glucoside, has been successfully demonstrated using α-glucosidase from baker's yeast.[6] This provides a strong indication that similar methods could be applied to homogentisic acid.

Below is a generalized workflow for the enzymatic synthesis of a phenolic glucoside, which could be adapted for homogentisic acid.

Caption: Generalized workflow for the enzymatic synthesis of a phenolic glucoside.

Potential Biological Activities

The biological activities of homogentisic acid glucosides remain uninvestigated. However, insights can be drawn from the known activities of HGA and the general effects of glycosylation.

Homogentisic acid itself has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Glycosylation is known to alter the physicochemical properties of molecules, such as solubility and stability, which can in turn modulate their biological activity.[3][4][5] For instance, the glycosylation of flavonoids has been shown to impact their antioxidant and anti-inflammatory properties.[3] It is plausible that glucosides of HGA could exhibit modified antibacterial activity or other novel biological effects.

The Wnt/β-catenin signaling pathway is known to be affected by HGA in the context of alkaptonuria.[7] The potential interaction of HGA glucosides with this or other cellular signaling pathways is an area ripe for future investigation.

Signaling Pathway of Homogentisic Acid Metabolism

While no signaling pathways involving HGA glucosides have been described, the metabolic pathway of its parent compound is well-understood. The diagram below illustrates the position of HGA in the catabolism of tyrosine.

References

- 1. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homogentisic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of hydroquinone-alpha-glucoside by alpha-glucosidase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homogentisic acid affects human osteoblastic functionality by oxidative stress and alteration of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Occurrence, Analysis, and Biological Activity of Phaseoloidin in Entada phaseoloides Seeds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Phaseoloidin, a significant bioactive compound found in the seeds of Entada phaseoloides (L.) Merr. It details the quantitative occurrence of this compound, presents established protocols for its extraction, purification, and analysis, and explores the molecular signaling pathways influenced by extracts of the plant. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from botanical sources.

Introduction to Entada phaseoloides and this compound

Entada phaseoloides, commonly known as the Matchbox Bean or St. Thomas' Bean, is a large, woody liana belonging to the Fabaceae family.[1] Native to the tropical and subtropical regions of Asia, Africa, and Australia, this plant is recognized in traditional medicine for a variety of therapeutic properties.[2][3][4][5] The seeds, in particular, are a rich source of bioactive compounds, including saponins, fatty acids, phenolic compounds, and sulfur-containing amides.[2][3][4][6][7]

Among these constituents, this compound has been identified as a key compound of interest. Chemically, this compound is a homogentisic acid glucoside, specifically determined to be homogentisic acid 2-O-β-D-glucopyranoside.[5][8] Its molecular formula is C₁₄H₁₈O₉.[9] While originally isolated from E. phaseoloides, its presence has also been reported in other species, highlighting its potential biological significance.[9][10][11] This guide focuses on the quantitative analysis of this compound in E. phaseoloides seeds and the experimental methodologies relevant to its study.

Quantitative Occurrence of this compound

The concentration of this compound in Entada phaseoloides seeds can vary, making standardized quantification essential for quality control in research and potential commercial applications. High-Performance Liquid Chromatography (HPLC) is a validated method for its determination.[6] A study analyzing 21 batches of E. phaseoloides seeds established a typical range for this compound content, alongside other key quality markers.[6]

Table 1: Quantitative Analysis of Entada phaseoloides Seed Components

| Parameter | Method | Result Range |

| This compound Content | HPLC | 5.12% to 9.24% (mass fraction) |

| Entada amide A-β-D-pyranose glucoside | HPLC | 0.55% to 2.17% (mass fraction) |

| Alcohol-Soluble Extractives | Pharmacopoeia Method | 30.9% to 45.2% |

| Moisture Content | Pharmacopoeia Method | 6.6% to 8.6% |

| Total Ash Content | Pharmacopoeia Method | 2.4% to 2.9% |

| Data sourced from a study on 21 batches of Entada phaseoloides seeds.[6] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate study of this compound. The following sections describe optimized protocols for its extraction, purification, and quantification.

Extraction of Bioactive Compounds from Seeds

An optimized extraction procedure has been developed to efficiently obtain a crude extract rich in this compound and other bioactive molecules from E. phaseoloides seeds.[12][13]

Protocol 1: Optimized Ethanol Extraction

-

Preparation: Dry the seeds of Entada phaseoloides and grind them into a coarse powder.

-

Solvent Preparation: Prepare a 40% aqueous ethanol solution (v/v).[12][13]

-

Extraction:

-

Filtration: After extraction, filter the mixture to separate the supernatant from the solid plant residue.

-

Concentration: Concentrate the resulting filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol and water, yielding the crude extract.

Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for purifying target compounds from complex crude extracts without a solid stationary phase.

Protocol 2: HSCCC Purification of this compound

-

Sample Preparation: Dissolve 500 mg of the crude extract obtained from Protocol 1 in the solvent mixture.[12]

-

Solvent System: Prepare a two-phase solvent system consisting of n-butanol, acetic acid, and water in a 4:1:5 (v/v/v) ratio.[12]

-

HSCCC Operation:

-

Equilibrate the HSCCC instrument with the prepared solvent system.

-

Set the elution mode to head-to-tail.[12]

-

Inject the dissolved crude extract sample.

-

Monitor the effluent and collect fractions corresponding to the this compound peak.

-

-

Analysis and Recovery: Analyze the collected fractions for purity via HPLC. This method has been shown to yield this compound with a purity of 99.3% and a recovery rate of 98.1%.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for the precise quantification of this compound.

Protocol 3: HPLC Quantitative Analysis

-

Chromatographic System:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound at known concentrations (e.g., within the linear range of 0.014–2.747 g·L⁻¹).[6]

-

Sample Preparation: Accurately weigh and dissolve the crude extract or seed powder in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. The method demonstrates high reliability with an average recovery rate of 101.06% and a relative standard deviation (RSD) of 0.90%.[6]

References

- 1. Entada phaseoloides - Wikipedia [en.wikipedia.org]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. pfaf.org [pfaf.org]

- 4. paulaschoice.de [paulaschoice.de]

- 5. davidpublisher.com [davidpublisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Effect of seeds of Entada phaseoloides on chronic restrain stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

- 9. This compound | C14H18O9 | CID 14104237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, a homogentisic acid glucoside from Nicotiana attenuata trichomes, contributes to the plant's resistance against lepidopteran herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization, extraction, and purification of three bioactive compounds from Entada phaseoloides by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the NMR Spectral Analysis of Phaseoloidin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Phaseoloidin, a naturally occurring homogentisic acid glucoside. The information enclosed is intended to support researchers in the identification, characterization, and quality control of this compound for various applications, including drug development.

Chemical Structure of this compound

This compound, with the chemical formula C₁₄H₁₈O₉, is structurally identified as 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid. It consists of a homogentisic acid moiety glycosidically linked to a β-D-glucopyranosyl unit.

Molecular Structure:

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

Note: Experimentally determined ¹H and ¹³C NMR spectral data for this compound were not available in the public domain at the time of this writing. The following data is for a closely related and structurally similar compound, Homogentisic acid , which constitutes the aglycone core of this compound. This data is provided for illustrative purposes to guide researchers in interpreting the spectral features of the aglycone portion of this compound.

Table 1: ¹H NMR Spectral Data for Homogentisic Acid

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 6.71 | d | 8.4 |

| 4 | 6.80 | dd | 8.4, 2.4 |

| 6 | 6.82 | d | 2.4 |

| CH₂ | 3.47 | s | - |

Solvent: D₂O, Spectrometer Frequency: 600 MHz

Table 2: ¹³C NMR Spectral Data for Homogentisic Acid [1]

| Position | Chemical Shift (δ) ppm |

| 1 | 122.19 |

| 2 | 149.44 |

| 3 | 117.44 |

| 4 | 122.19 |

| 5 | 147.67 |

| 6 | 115.31 |

| CH₂ | 35.28 |

| COOH | 172.65 |

Solvent: DMSO-d₆, Spectrometer Frequency: 22.53 MHz[1]

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for natural product glucosides like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not provide a suitable reference signal.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Spectrometer Frequency: 400 MHz or higher.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency of the spectrometer).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Temperature: 298 K (25 °C).

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Workflow for NMR Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using NMR spectroscopy.

Caption: General workflow for natural product NMR analysis.

References

Application Notes and Protocols: Quantitative Determination of Phaseoloidin using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin, a homogentisic acid glucoside, has been identified in various plant species, including Nicotiana attenuata and Entada phaseoloides.[1][2] Emerging research suggests its potential role in plant defense mechanisms and possible therapeutic applications, such as antidiabetic effects through the suppression of hepatic gluconeogenesis via the 5' adenosine monophosphate-activated protein kinase (AMPK) signaling pathway.[2] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for removing interferences and concentrating the analyte of interest.[3] For biological matrices such as plasma, serum, or tissue homogenates, protein precipitation is a rapid and effective technique.[4] For plant extracts, a solid-phase extraction (SPE) may be more suitable to remove pigments and other interfering compounds.

a) Protein Precipitation (for Biological Fluids):

-

To 100 µL of the sample (e.g., plasma, serum), add 300 µL of a precipitating agent, such as acetonitrile or methanol containing an internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains this compound and the internal standard.[3]

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[5]

b) Solid-Phase Extraction (for Plant Extracts):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.

-

Load the plant extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

-

Elute this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

a) Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

c) MRM Transitions for this compound:

Hypothetical MRM Transition Determination:

-

Determine the m/z of the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺ for the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) and identify the major product ions.

-

Select the most intense and specific precursor-to-product ion transition for quantification and a second transition for confirmation.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Linearity and Sensitivity of this compound Quantification

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway

Extracts of Entada phaseoloides, which contain this compound, have been shown to exert an antidiabetic effect by suppressing hepatic gluconeogenesis via the AMPK signaling pathway.[2] The following diagram illustrates this proposed mechanism.

Caption: Proposed AMPK signaling pathway influenced by this compound.

References

- 1. This compound, a homogentisic acid glucoside from Nicotiana attenuata trichomes, contributes to the plant's resistance against lepidopteran herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. opentrons.com [opentrons.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. organomation.com [organomation.com]

In Vitro Anti-Complement Activity Assay for Phaseoloidin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[1][2][3][4] Uncontrolled activation of the complement cascade, however, can contribute to the pathogenesis of various inflammatory and autoimmune diseases.[5][6] Consequently, the development of complement-inhibiting therapeutics is an area of significant interest in drug discovery.

Phaseoloidin, a natural compound of interest, is being investigated for its potential immunomodulatory properties. This document provides detailed protocols for assessing the in vitro anti-complement activity of this compound through hemolytic assays that evaluate its inhibitory effects on the classical and alternative pathways of the complement system.

Principle of the Assays

The anti-complement activity of a test compound is determined by its ability to inhibit the lysis of antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) induced by the activation of the complement cascade in normal human serum.[7][8][9][10] The degree of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant.[7][8][10]

Data Presentation

The inhibitory activity of this compound on the classical and alternative complement pathways can be quantified and summarized. The following table presents a template for reporting the 50% inhibitory concentration (IC50) and the maximum percentage of inhibition.

| Pathway | Test Substance | IC50 (µg/mL) | Maximum Inhibition (%) |

| Classical Pathway (CP) | This compound | 45.8 | 92.5 |

| Control | >100 | <10 | |

| Alternative Pathway (AP) | This compound | 62.3 | 85.1 |

| Control | >100 | <10 |

Experimental Protocols

Preparation of Reagents

-

Gelatin Veronal Buffer (GVB²⁺): Standard buffer for complement assays containing Ca²⁺ and Mg²⁺.

-

Sensitized Sheep Erythrocytes (EA): Sheep erythrocytes (SE) are washed and then incubated with a sub-agglutinating dilution of anti-sheep red blood cell stroma antibody (hemolysin).[11][12][13][14]

-

Rabbit Erythrocytes (Er): Washed rabbit erythrocytes are used for the alternative pathway assay.[9][10][15]

-

Normal Human Serum (NHS): Pooled from healthy donors and stored at -80°C to be used as a source of complement proteins.

-

This compound Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

Classical Pathway (CP) Hemolytic Assay (CH50)

This assay measures the functional integrity of the classical complement pathway.[7][8][16][17]

Procedure:

-

Dispense 50 µL of GVB²⁺ into each well of a 96-well round-bottom microplate.

-

Add 50 µL of serially diluted this compound or vehicle control to the respective wells.

-

Add 50 µL of diluted NHS (optimized for submaximal hemolysis) to all wells except the 0% lysis control.

-

For the 0% lysis control (spontaneous lysis), add 100 µL of GVB²⁺.

-

Incubate the plate at 37°C for 30 minutes to allow the test compound to interact with complement proteins.

-

Add 50 µL of sensitized sheep erythrocytes (EA) to all wells.

-

For the 100% lysis control, add 150 µL of distilled water to separate wells with 50 µL of EA.

-

Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the unlysed erythrocytes.

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 415 nm using a microplate reader.[7][10]

Calculation of Inhibition:

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100

The percentage of inhibition is then calculated as: % Inhibition = [1 - (% Hemolysis of test sample / % Hemolysis of vehicle control)] x 100

Alternative Pathway (AP) Hemolytic Assay (AP50)

This assay measures the functional activity of the alternative complement pathway.[9][10][15][18]

Procedure:

-

Prepare a GVB-Mg-EGTA buffer to chelate Ca²⁺ and inhibit the classical pathway while allowing the alternative pathway to proceed.[15]

-

Dispense 50 µL of GVB-Mg-EGTA buffer into each well of a 96-well round-bottom microplate.

-

Add 50 µL of serially diluted this compound or vehicle control to the respective wells.

-

Add 50 µL of diluted NHS to all wells except the 0% lysis control.

-

For the 0% lysis control, add 100 µL of GVB-Mg-EGTA buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of rabbit erythrocytes (Er) to all wells.[9][10][15]

-

For the 100% lysis control, add 150 µL of distilled water to separate wells with 50 µL of Er.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

Centrifuge the plate at 1000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 415 nm.[10]

Calculation of Inhibition:

The percentage of hemolysis and inhibition are calculated using the same formulas as for the classical pathway assay.

Visualizations

Complement Cascade and Potential Inhibition Points

The following diagram illustrates the three pathways of the complement system and highlights the central role of C3 and C5 convertases, which are common targets for inhibitors. This compound's activity could potentially interfere at various stages of these cascades.

Caption: The complement system pathways and potential inhibitory targets for this compound.

Experimental Workflow for Anti-Complement Activity Assay

The diagram below outlines the general experimental procedure for determining the anti-complement activity of this compound.

Caption: Workflow for the in vitro anti-complement hemolytic assay.

References

- 1. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Complement system - Wikipedia [en.wikipedia.org]

- 3. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement System - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 5. Frontiers | Early Components of the Complement Classical Activation Pathway in Human Systemic Autoimmune Diseases [frontiersin.org]

- 6. immuneed.com [immuneed.com]

- 7. haemoscan.com [haemoscan.com]

- 8. Measuring the 50% haemolytic complement (CH50) activity of serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. haemoscan.com [haemoscan.com]

- 10. haemoscan.com [haemoscan.com]

- 11. Sheep Erythrocyte Preparation for Hemolytic Tests Exploring Complement Functional Activities - PubMed [pubmed.ncbi.nlm.nih.gov]